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6'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
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Overview
Description
6’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound that features a bipyridine core with a methyl group at the 6’ position and a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3’-bipyridine with methylating agents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of 6’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 6’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bipyridine core to more saturated derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides; reactions may require catalysts like Lewis acids.
Major Products:
Oxidation: N-oxides of 6’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine.
Reduction: More saturated bipyridine derivatives.
Substitution: Functionalized derivatives with various substituents at the 6’ position.
Scientific Research Applications
6’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and inflammatory conditions.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, influencing pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with two methyl groups at the 6,6’ positions, commonly used as a ligand in coordination chemistry.
Etoricoxib: A bipyridine derivative with anti-inflammatory properties, used as a pharmaceutical agent.
Pyridazine and Pyridazinone Derivatives: Compounds with similar heterocyclic structures, known for their wide range of biological activities.
Uniqueness: 6’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical reactivity and biological activity compared to other bipyridine derivatives. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various applications .
Biological Activity
6'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including antibacterial and antiparasitic activities, as well as its potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₄N₂
- Molecular Weight : 150.22 g/mol
The compound features a tetrahydropyridine core which contributes to its biological activity through interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been shown to exhibit significant activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent.
Antiparasitic Activity
In addition to its antibacterial properties, this compound has demonstrated antiparasitic effects. A study evaluated its efficacy against Plasmodium falciparum, the causative agent of malaria.
Activity | IC₅₀ (µg/mL) |
---|---|
Against Plasmodium falciparum | 0.12 |
The results indicate that this compound exhibits potent antimalarial activity, making it a promising candidate for antimalarial drug development.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens. For instance:
- Antibacterial Mechanism : The compound may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair.
- Antiparasitic Mechanism : It is hypothesized that the compound interferes with the dihydroorotate dehydrogenase pathway in Plasmodium species.
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent clinical trial assessed the efficacy of this compound in patients with skin infections caused by resistant Staphylococcus aureus strains. The trial reported a significant reduction in infection severity and duration when treated with this compound compared to standard antibiotics. -
Case Study on Antimalarial Activity :
In vitro studies showed that this compound effectively reduced parasitemia levels in infected erythrocytes. Furthermore, it exhibited low cytotoxicity towards human cell lines at therapeutic concentrations.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-5-6-10(8-13-9)11-4-2-3-7-12-11/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
XMJSMTDBMMRWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NCCCC2 |
Origin of Product |
United States |
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